Abz-GIVRAK(Dnp): A Technical Guide to a Highly Selective Fluorogenic Substrate for Cathepsin B
Abz-GIVRAK(Dnp): A Technical Guide to a Highly Selective Fluorogenic Substrate for Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorogenic substrate Abz-GIVRAK(Dnp), a highly efficient and selective tool for the characterization of cathepsin B activity. Cathepsin B is a lysosomal cysteine protease implicated in numerous physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. Accurate measurement of its enzymatic activity is crucial for basic research and the development of therapeutic inhibitors.
Principle of Action: FRET-Based Detection
Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence GIVRAK (Gly-Ile-Val-Arg-Ala-Lys) is flanked by two critical moieties:
-
Abz (2-aminobenzoyl): A fluorescent donor group.
-
Dnp (2,4-dinitrophenyl): A quenching acceptor group.
In the intact peptide, the close proximity of Abz and Dnp allows the Dnp moiety to quench the fluorescence emitted by the Abz group. Upon cleavage by cathepsin B, the Abz-containing fragment is liberated from the Dnp quencher. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to cathepsin B activity.[1]
The cleavage of Abz-GIVRAK(Dnp) by cathepsin B releases a fluorescent product that can be monitored, making it a valuable tool for studying the enzyme's activity.[2][3]
Caption: Mechanism of Abz-GIVRAK(Dnp) cleavage and fluorescence generation.
Biochemical Properties and Kinetic Data
Abz-GIVRAK(Dnp) is recognized as one of the most efficient substrates for cathepsin B, demonstrating high selectivity over other lysosomal cysteine proteases.[1] The dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B is most efficient under acidic conditions, with an optimal pH around 5.4.[4]
Kinetic Parameters
The following table summarizes the kinetic constants for the hydrolysis of Abz-GIVRAK(Dnp) by human cathepsin B under various pH conditions. This substrate is primarily used to measure the dipeptidyl carboxypeptidase activity of the enzyme.
| Parameter | Value | pH | Conditions | Reference |
| K_m_ | 5.9 µM | 4.5 | Assay performed with free carboxylate of the P2' amino acid. | [5] |
| 15 µM | 4.6 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| 51 µM | 5.5 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| 156 µM | 7.2 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| k_cat_ | 43 s⁻¹ | 4.5 | Assay performed with free carboxylate of the P2' amino acid. | [5] |
| 100 s⁻¹ | 4.6 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| 252 s⁻¹ | 5.5 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| 12 s⁻¹ | 7.2 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| k_cat_/K_m_ | 7288 mM⁻¹s⁻¹ | 4.5 | Assay performed with free carboxylate of the P2' amino acid. | [5] |
| 6.7 x 10⁶ M⁻¹s⁻¹ | 4.6 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| 4.9 x 10⁶ M⁻¹s⁻¹ | 5.5 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |
| 0.08 x 10⁶ M⁻¹s⁻¹ | 7.2 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] |
Experimental Protocols
This section provides a detailed methodology for a standard cathepsin B activity assay and a workflow for screening potential inhibitors.
Cathepsin B Activity Assay
This protocol is a general guideline for measuring cathepsin B activity in purified enzyme preparations or biological lysates using a 96-well plate fluorometer.
Materials:
-
Recombinant Human Cathepsin B
-
Abz-GIVRAK(Dnp) substrate
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, 0.1% Brij-35, pH 5.5
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Enzyme Activation:
-
Dilute recombinant cathepsin B to 10 µg/mL in Activation Buffer.
-
Incubate at room temperature (25°C) for 15 minutes to ensure the active site cysteine is reduced.
-
-
Working Solutions Preparation:
-
Enzyme Solution: Further dilute the activated cathepsin B to a final concentration of 0.2-0.5 ng/µL in Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a 20 µM working solution of Abz-GIVRAK(Dnp) in Assay Buffer. Protect from light.
-
-
Assay Execution:
-
To each well of the 96-well plate, add 50 µL of the Enzyme Solution.
-
Include control wells:
-
Substrate Blank: 50 µL of Assay Buffer without enzyme.
-
Inhibitor Control (Optional): 50 µL of Enzyme Solution pre-incubated with a known cathepsin B inhibitor (e.g., CA-074).
-
-
Initiate the reaction by adding 50 µL of the 20 µM Substrate Solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 10 µM.
-
Immediately place the plate in the fluorometer.
-
-
Data Acquisition:
-
Measure the increase in fluorescence in kinetic mode for 5-10 minutes at 37°C. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.
-
The rate of reaction (RFU/min) is calculated from the linear portion of the progress curve.
-
Inhibitor Screening Workflow
The Abz-GIVRAK(Dnp) substrate is an excellent tool for high-throughput screening of cathepsin B inhibitors.
Caption: A typical workflow for screening cathepsin B inhibitors.
Role in Cellular Signaling Pathways
Cathepsin B is a key player in several signaling cascades, particularly those leading to apoptosis and cancer metastasis. Its subcellular localization dictates its function.
Cathepsin B in TNF-α Induced Apoptosis
In response to certain stimuli like Tumor Necrosis Factor-alpha (TNF-α), lysosomal membrane permeabilization can occur, leading to the release of cathepsin B into the cytosol.[6] Cytosolic cathepsin B can then cleave the pro-apoptotic protein Bid into its truncated form, tBid.[7] tBid translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade, ultimately leading to programmed cell death.[6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
